5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine
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Overview
Description
5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine is a heterocyclic compound with the molecular formula C12H13N3O. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a phenyl group attached to a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with acetophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.
Scientific Research Applications
5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
6-Chloro-3-phenyl-1,2,4-triazine: Known for its herbicidal properties.
3,5-Diamino-1,2,4-triazine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4,6-Tris(ethoxy)-1,3,5-triazine: Employed in the production of resins and adhesives.
Uniqueness: 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxy and methyl groups enhance its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethoxy-6-methyl-3-phenyl-1,2,4-triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-3-16-12-9(2)14-15-11(13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTUNJPIRVPVLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=NC(=N1)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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